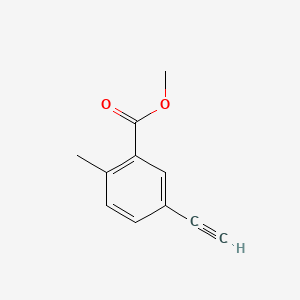

Methyl 5-ethynyl-2-methylbenzoate

Description

Methyl 5-ethynyl-2-methylbenzoate is a benzoate ester derivative featuring a methyl ester group at position 2 and an ethynyl substituent at position 5 of the aromatic ring. The ethynyl group confers unique reactivity, enabling participation in click chemistry or Sonogashira coupling, which distinguishes it from other benzoate esters with less reactive substituents .

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

methyl 5-ethynyl-2-methylbenzoate |

InChI |

InChI=1S/C11H10O2/c1-4-9-6-5-8(2)10(7-9)11(12)13-3/h1,5-7H,2-3H3 |

InChI Key |

NSNWXALCSYKBPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 5-ethynyl-2-methylbenzoate

General Synthetic Strategy

The preparation of this compound typically involves the introduction of the ethynyl group onto a suitably substituted benzoate ester. The common synthetic approach includes:

- Starting from a halogenated methyl 2-methylbenzoate derivative (e.g., methyl 5-bromo-2-methylbenzoate or methyl 5-chloro-2-methylbenzoate).

- Employing a Sonogashira coupling reaction to introduce the ethynyl substituent at the 5-position.

- Esterification or direct use of methyl ester derivatives to maintain the methyl benzoate functionality.

Sonogashira Coupling-Based Synthesis

The Sonogashira coupling reaction is the most widely reported method for installing the ethynyl group on aromatic halides. This palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne is favored for its mild conditions and high selectivity.

Reaction Conditions and Catalysts

- Catalysts: Palladium complexes such as Pd(PPh3)2Cl2 or Pd(OAc)2 with phosphine ligands.

- Copper Co-catalyst: CuI is often used to facilitate the reaction.

- Base: Triethylamine or potassium phosphate.

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or aqueous micellar media.

- Temperature: Typically 45–80 °C.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.

Representative Procedure

A typical procedure involves:

- Dissolving methyl 5-bromo-2-methylbenzoate in THF under argon.

- Adding terminal alkyne (acetylene or a protected ethynyl reagent), palladium catalyst, copper iodide, and base.

- Stirring at 45–60 °C for 10–16 hours.

- Workup includes filtration, extraction, and purification by chromatography or recrystallization.

Example from Literature

In a study by Bo Jin and Bruce H. Lipshutz (2019), Sonogashira coupling was optimized using TPGS-750-M aqueous micellar media and palladium catalysts, achieving high yields and environmentally benign conditions suitable for scale-up.

Esterification of 5-Ethynyl-2-methylbenzoic Acid

An alternative approach involves:

- Synthesizing 5-ethynyl-2-methylbenzoic acid via Sonogashira coupling on the acid or its derivatives.

- Esterifying the acid with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.

This method is classical and effective when the acid is readily available or when the ethynyl group is introduced before esterification.

Detailed Synthetic Route Summary

| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methyl 5-bromo-2-methylbenzoate | Terminal alkyne, Pd catalyst, CuI, base | THF, 45–60 °C, 10–16 h, Ar | This compound | 75–90 | Sonogashira coupling |

| 2 | 5-Ethynyl-2-methylbenzoic acid | Methanol, H2SO4 or HCl | Reflux, 4 h | This compound | >90 | Acid-catalyzed esterification |

Reaction Optimization and Analytical Data

Reaction Optimization

Optimization studies indicate:

- The use of aqueous micellar catalysis (TPGS-750-M) improves reaction rates and environmental profile.

- Ligand screening for palladium catalysts can significantly affect yield and selectivity.

- Reaction temperature and time are critical; prolonged heating beyond 16 hours may lead to side reactions.

- Copper co-catalyst loading influences coupling efficiency.

Analytical Characterization

- High-Performance Liquid Chromatography (HPLC): Used to determine purity (>99% reported in similar methyl benzoate derivatives).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the ethynyl proton (~3.1 ppm) and methyl ester signals.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C11H10O2.

- Melting Point: Reported for related compounds around 50–60 °C.

- Infrared Spectroscopy (IR): Characteristic alkyne C≡C stretch near 2100–2200 cm^-1 and ester C=O stretch near 1730 cm^-1.

Comparative Analysis of Preparation Methods

| Feature | Sonogashira Coupling Route | Esterification Route |

|---|---|---|

| Starting Material | Halogenated methyl 2-methylbenzoate | 5-Ethynyl-2-methylbenzoic acid |

| Reaction Type | Cross-coupling | Acid-catalyzed esterification |

| Catalyst | Pd/Cu co-catalyst | Acid catalyst (H2SO4, HCl) |

| Solvent | THF, DMF, aqueous micellar media | Methanol |

| Temperature | 45–60 °C | Reflux (methanol boiling point ~65 °C) |

| Reaction Time | 10–16 hours | 4 hours |

| Yield | 75–90% | >90% |

| Scalability | Good; industrial scale possible with optimization | Good; classical method |

| Environmental Considerations | Improved with micellar catalysis; less organic waste | Generates acidic waste; requires neutralization |

Summary and Perspectives

The preparation of this compound is most efficiently accomplished via a Sonogashira coupling reaction of methyl 5-halogen-2-methylbenzoate with a terminal alkyne under palladium catalysis. This method offers high yields, selectivity, and functional group tolerance. Esterification of the corresponding 5-ethynyl-2-methylbenzoic acid is a viable alternative when the acid is accessible.

Recent advances in aqueous micellar catalysis and ligand optimization have enhanced the environmental sustainability and scalability of the Sonogashira approach. Analytical data from HPLC, NMR, IR, and MS confirm the high purity and structural integrity of the synthesized compounds.

Further research may focus on catalyst recycling, continuous flow synthesis, and greener solvent systems to improve industrial applicability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynyl-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of nitro, halogen, or other substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products:

Oxidation: Formation of 5-ethynyl-2-methylbenzoic acid or 5-ethynyl-2-methylbenzaldehyde.

Reduction: Formation of 5-ethenyl-2-methylbenzoate or 5-ethyl-2-methylbenzoate.

Substitution: Formation of 5-nitro-2-methylbenzoate or 5-bromo-2-methylbenzoate.

Scientific Research Applications

There appears to be a misunderstanding in the query, as the requested compound is "Methyl 5-ethynyl-2-methylbenzoate," but the provided search results predominantly discuss "Methyl 4-ethynyl-2-methylbenzoate." Due to the limited information available regarding "this compound," the following response will focus on the applications of "Methyl 4-ethynyl-2-methylbenzoate" and related compounds, based on the available search results.

Methyl 4-ethynyl-2-methylbenzoate is a benzoate ester with an ethynyl and a methyl group on the benzene ring. The presence of these two substituents gives the compound unique properties and reactivity compared to other benzoate esters. The ethynyl group, in particular, allows for further functionalization, making it a valuable compound in synthetic chemistry.

Scientific Research Applications

Methyl 4-ethynyl-2-methylbenzoate is used in scientific research across various fields:

- Chemistry It serves as a building block in organic synthesis, especially for creating complex aromatic compounds.

- Biology It is studied for its potential biological activity and how it interacts with biomolecules.

- Medicine It is explored for potential use in drug development and as a precursor for pharmacologically active compounds.

- Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

Methyl 4-ethynyl-2-methylbenzoate can undergo various chemical reactions:

- Oxidation The ethynyl group can be oxidized to form a carboxylic acid, resulting in 4-ethynyl-2-methylbenzoic acid.

- Reduction The ethynyl group can be reduced to form Methyl 4-ethyl-2-methylbenzoate.

- Substitution Ester hydrolysis can lead to the formation of 4-ethynyl-2-methylbenzoic acid.

Similar Compounds

Some compounds similar to Methyl 4-ethynyl-2-methylbenzoate include:

Terpenoid studies

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and induction of specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs of Methyl 5-ethynyl-2-methylbenzoate include:

- Methyl 4-acetamido-5-chloro-2-methoxybenzoate : Substituted with acetamido, chloro, and methoxy groups, this compound lacks the ethynyl group but shares the methyl ester moiety. The chloro and methoxy substituents enhance electron density, contrasting with the electron-withdrawing ethynyl group in the target compound .

- Methyl 5-(2-bromoacetyl)-2-propoxybenzoate : Features a bromoacetyl group (electron-withdrawing) and propoxy chain (electron-donating). The bromoacetyl group offers divergent reactivity compared to ethynyl, enabling nucleophilic substitution .

- Methyl 2-amino-5-chlorobenzoate: An amino group at position 2 and chloro at position 5 provide hydrogen-bonding capacity and halogen-mediated interactions, differing from the ethynyl group’s sp-hybridized carbon .

- Methyl 2-amino-5-methoxybenzoate: The methoxy group at position 5 enhances solubility in polar solvents, while the amino group facilitates protonation under acidic conditions, unlike the hydrophobic ethynyl substituent .

Physical and Chemical Properties

Biological Activity

Methyl 5-ethynyl-2-methylbenzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10O2. It features an ethynyl group (-C≡CH) and a methyl group attached to a benzoate structure, which contributes to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may act as a substrate or inhibitor for various enzymes involved in metabolic pathways.

- Receptor Binding : It could potentially bind to specific receptors, influencing cellular signaling pathways.

- Cell Proliferation Regulation : Similar compounds have shown efficacy in regulating cell proliferation and differentiation, particularly in cancer cells.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this compound. For instance:

- A study indicated that derivatives with ethynyl groups exhibited significant growth inhibition against various cancer cell lines, including MCF-7 (human breast cancer) cells. The IC50 values for these derivatives were notably lower than those of non-substituted analogs, suggesting enhanced bioactivity due to structural modifications .

Case Studies

- Efrapeptin C Analogues : Research on methylated analogues of efrapeptin C demonstrated that small modifications can significantly enhance biological activity. Compounds with similar structural features to this compound were shown to have improved stability and potency against cancer cells .

- Retinoid-like Activity : Compounds with similar structures have been investigated for their retinoid-like effects, which include the regulation of cell proliferation and differentiation. These compounds have been used in treatments for various skin conditions and cancers .

Summary of Biological Activities

| Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| This compound | Anticancer | TBD | MCF-7 |

| Efrapeptin C | Anticancer | 27 | MCF-7 |

| Retinoid-like Compound | Cell Proliferation Regulation | TBD | Various |

Q & A

Q. What are the optimal synthetic routes for Methyl 5-ethynyl-2-methylbenzoate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzoate backbone. A plausible route includes:

Acetylation : Introduce the ethynyl group via Sonogashira coupling, using palladium catalysts and copper iodide as co-catalysts .

Esterification : Protect the carboxylic acid group using methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation). Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm structural integrity. The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the methyl ester resonates at δ 3.8–3.9 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 189.08 g/mol).

- Infrared Spectroscopy : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1720 cm⁻¹ (ester C=O) confirm functional groups .

- X-ray Crystallography : Resolve crystal structure to verify spatial arrangement, though this requires high-purity crystals .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the ethynyl group .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., hydrolyzed benzoic acid).

- Handling Precautions : Use gloveboxes for moisture-sensitive steps and avoid contact with transition metals that may catalyze side reactions .

Advanced Research Questions

Q. How can the ethynyl group in this compound be leveraged for click chemistry applications?

Methodological Answer: The ethynyl moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation:

Reaction Design : React with azide-functionalized biomolecules (e.g., peptides, sugars) using CuI (1–5 mol%), TBTA ligand, and DMF/H₂O (1:1) at 25–40°C .

Product Isolation : Purify triazole-linked conjugates via size-exclusion chromatography.

Validation : Confirm regioselectivity (1,4-triazole) using NOESY NMR or single-crystal XRD .

Applications : Labeling proteins for fluorescence studies or constructing drug-delivery scaffolds.

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Gaussian 16 with B3LYP/6-31G(d) basis set is standard .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways.

- Kinetic Modeling : Use software like COPASI to optimize reaction rates in multi-step syntheses .

Q. How should researchers address contradictory data on reaction yields or selectivity?

Methodological Answer:

- Comparative Analysis : Replicate experiments under reported conditions (e.g., varying catalysts: Pd/C vs. Pd(PPh₃)₄) .

- Parameter Screening : Systematically test solvents (DMF vs. THF), temperatures (25°C vs. 60°C), and stoichiometries.

- Root-Cause Investigation : Use LC-MS to identify impurities in starting materials (e.g., residual Pd in commercial reagents) .

- Statistical Validation : Apply Design of Experiments (DoE) to isolate critical variables affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.